1-(1H-indol-3-yl)ethanamine
Overview
Description
“1-(1H-indol-3-yl)ethanamine” is an organic compound that belongs to the class of indoles . It is also known as 2-(1H-indol-3-yl)ethylamine .
Synthesis Analysis
The synthesis of 1-(1H-indol-3-yl)ethanamine derivatives has been reported in the literature. For instance, a collection of 3-substituted indole derivatives was prepared using nucleophilic addition of indoles to nitrones .Molecular Structure Analysis
The molecular formula of 1-(1H-indol-3-yl)ethanamine is C10H12N2 . The molecular weight is 160.2157 . The structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position .Chemical Reactions Analysis
While specific chemical reactions involving 1-(1H-indol-3-yl)ethanamine are not detailed in the search results, it is noted that this compound is a possible intermediate in the biosynthetic pathway to the plant hormone indole-3-acetic acid .Scientific Research Applications
Modulation of Pro-Inflammatory Cytokine Production
“1-(1H-indol-3-yl)ethanamine” and its derivatives have been found to regulate the production of pro-inflammatory cytokines in IL-1β-stimulated primary human oral cells . These cytokines, including IL-6 and IL-8, play crucial roles in several autoimmune diseases and host defense against infection .
Synthesis of DPIE Derivatives
The compound has been used in the synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives . These derivatives have shown different effects on cytokine production, with some enhancing and others diminishing the production compared to DPIE stimulation .
Potential Neuromodulator or Neurotransmitter
“1-(1H-indol-3-yl)ethanamine” is found in trace amounts in the mammalian brain, suggesting that it may act as a neuromodulator or neurotransmitter .
Intermediate in Biosynthetic Pathway
The compound is an alkaloid found in plants and fungi and is a possible intermediate in the biosynthetic pathway to the plant hormone indole-3-acetic acid .
Development of Biological Probes
Pharmacological Applications
As a versatile compound, “1-(1H-indol-3-yl)ethanamine” has a wide range of applications in pharmacology. Its properties make it a valuable tool in the development of new drugs and therapies.
Safety and Hazards
properties
IUPAC Name |
1-(1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNMNLNTLNOVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388485 | |
Record name | 1-(1H-indol-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)ethanamine | |
CAS RN |
19955-83-0 | |
Record name | 1-(1H-indol-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main mechanism of action of 1-(1H-indol-3-yl)ethanamine derivatives against bacteria?
A1: While some 1-(1H-indol-3-yl)ethanamine derivatives show modest intrinsic antibacterial activity, many act by inhibiting the NorA efflux pump in Staphylococcus aureus [, ]. This pump is known to expel antibiotics, including fluoroquinolones, from bacterial cells, contributing to antibiotic resistance. By inhibiting NorA, these compounds can restore the activity of antibiotics like ciprofloxacin against resistant strains [, ].
Q2: How does the structure of 1-(1H-indol-3-yl)ethanamine derivatives influence their activity against the NorA efflux pump?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the 1-(1H-indol-3-yl)ethanamine scaffold can significantly impact NorA inhibition potency []. For instance, halogenation at the 5-position of the indole core, particularly with iodine, enhances the inhibitory activity against the NorA pump []. Additionally, the presence of an aldonitrone group also appears to be beneficial for this activity [].
Q3: Have any 1-(1H-indol-3-yl)ethanamine derivatives demonstrated promising activity against drug-resistant Staphylococcus aureus?
A3: Yes, research has identified several derivatives with potent activity against S. aureus strains overexpressing the NorA efflux pump, including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) []. Notably, some compounds exhibited minimum inhibitory concentrations (MICs) between 1 and 4 mg/L against these resistant strains [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.